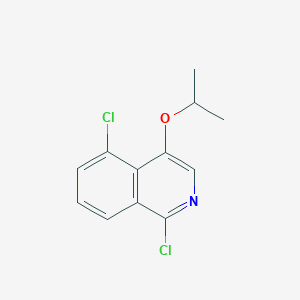![molecular formula C14H8Cl2N2O2S B13880992 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13880992.png)
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a dichloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole typically involves the reaction of 2,6-dichloro-4-nitrobenzyl chloride with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Amines or thiols, organic solvents like tetrahydrofuran or dichloromethane, base such as triethylamine.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products
Reduction: 2-[(2,6-Dichloro-4-aminophenyl)methyl]-1,3-benzothiazole.
Substitution: 2-[(2,6-Dichloro-4-(substituted)phenyl)methyl]-1,3-benzothiazole.
Cyclization: Various fused heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its potential as a lead compound for drug development.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzoxazole: Similar structure but with an oxygen atom in place of sulfur.
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzimidazole: Similar structure but with an imidazole ring instead of benzothiazole.
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-thiazole: Similar structure but with a thiazole ring instead of benzothiazole.
Uniqueness
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the dichloronitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H8Cl2N2O2S |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-[(2,6-dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-10-5-8(18(19)20)6-11(16)9(10)7-14-17-12-3-1-2-4-13(12)21-14/h1-6H,7H2 |
InChI Key |
BGVLILXNEXIWMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



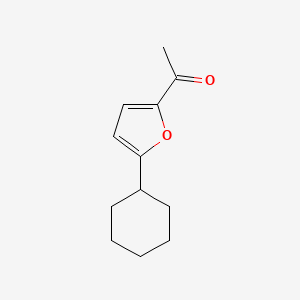
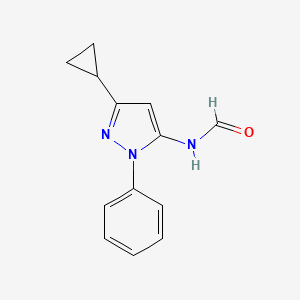

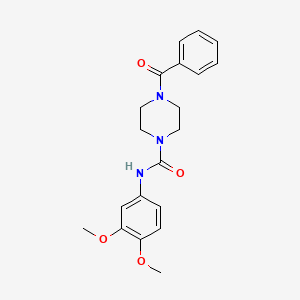
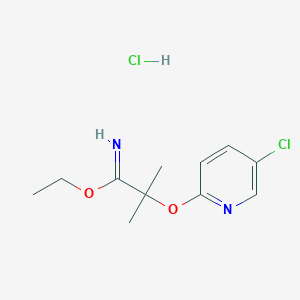
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
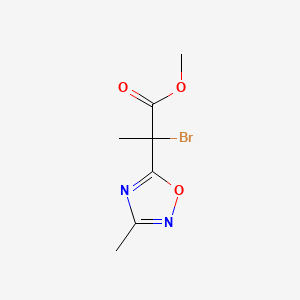
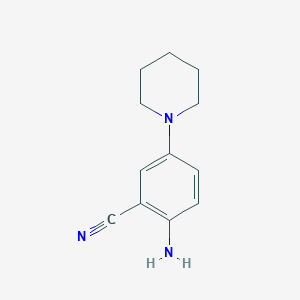
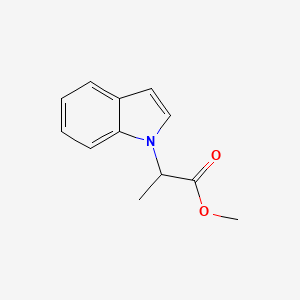

![4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B13880962.png)
